molecular formula C12H15ClN4O5S B5879468 (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE

(1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE

Cat. No.: B5879468
M. Wt: 362.79 g/mol
InChI Key: VVOORKDPBWBOQT-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE is a complex organic molecule characterized by the presence of a chlorobenzenesulfonyl group, an imidazolidinyl moiety, and a methoxydiazeniumdiolate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Imidazolidinyl Moiety: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the imidazolidinyl intermediate using chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Methoxydiazeniumdiolate Structure: This is typically done by reacting the sulfonylated intermediate with a diazonium salt under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

(1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biochemical processes.

    Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

(1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE: can be compared with other similar compounds:

This compound .

Properties

IUPAC Name

(Z)-[2-[3-(4-chlorophenyl)sulfonylimidazolidin-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O5S/c1-22-14-17(19)8-12(18)15-6-7-16(9-15)23(20,21)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOORKDPBWBOQT-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=[N+](CC(=O)N1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=[N+](/CC(=O)N1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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